Product packaging for Aluminium pentadecanoate(Cat. No.:CAS No. 63718-62-7)

Aluminium pentadecanoate

Cat. No.: B12649240
CAS No.: 63718-62-7
M. Wt: 751.1 g/mol
InChI Key: SMYVRNHZWXIWRM-UHFFFAOYSA-K
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Description

Contextualization within Aluminium Soaps and Organoaluminium Chemistry

Aluminium pentadecanoate (B1260718) belongs to the broader class of aluminium soaps, which are metal salts of fatty acids. These compounds are integral to the field of organoaluminium chemistry, which studies compounds containing carbon-aluminium bonds. Organoaluminium compounds are known for their diverse applications, including as catalysts in polymerization reactions and as reagents in organic synthesis.

The properties of aluminium soaps are largely dictated by the nature of the fatty acid and the coordination geometry of the aluminium ion. In the case of aluminium pentadecanoate, the fifteen-carbon chain of pentadecanoic acid imparts specific solubility and reactivity characteristics.

Two primary methods are employed for the synthesis of aluminium soaps like this compound:

Direct Reaction: This method involves the direct reaction of aluminium or its oxide/hydroxide (B78521) with pentadecanoic acid at elevated temperatures.

Precipitation (Double Decomposition): This more common method involves the reaction of a soluble aluminium salt (like aluminium chloride) with a soluble salt of pentadecanoic acid (such as sodium pentadecanoate) in a suitable solvent, leading to the precipitation of the insoluble this compound. google.com

The choice of synthesis route can influence the physical and chemical properties of the final product.

Historical Perspectives on Metal Carboxylates Research

The study of metal carboxylates, or metal soaps, has a rich history dating back to ancient times. Initially utilized for their lubricating and waterproofing properties, their chemical nature and broader applications began to be systematically investigated in the 19th and 20th centuries.

Early research focused on the synthesis and basic characterization of various metal soaps, including those of aluminium. These studies laid the groundwork for understanding the fundamental principles of their formation and behavior. Over time, advancements in analytical techniques allowed for a more in-depth analysis of their structure and bonding.

Current Research Landscape and Emerging Trends in Complex Aluminium Compounds

The field of complex aluminium compounds is currently experiencing a resurgence of interest, driven by the quest for new materials with tailored properties. Research is increasingly focused on the synthesis of novel aluminium complexes with intricate ligand designs to control their electronic and steric properties.

A significant trend is the development of aluminium-based catalysts for a variety of organic transformations. researchgate.netdntb.gov.ua These catalysts are often more environmentally benign and cost-effective than their transition metal counterparts. The use of redox-active ligands in conjunction with aluminium is also an emerging area, aiming to unlock new reactivity patterns for this main group element. acs.orgnih.gov

Furthermore, there is a growing interest in the application of complex aluminium compounds in materials science, particularly in the development of precursors for advanced ceramics and functional coatings.

Detailed Research Findings

While specific research on this compound is not as extensive as for other aluminium carboxylates like stearates or palmitates, its properties can be inferred from the general behavior of long-chain aluminium soaps.

Physicochemical Properties:

PropertyValue
Molecular Formula C₄₅H₈₇AlO₆
Molecular Weight 751.1 g/mol
IUPAC Name Aluminium;pentadecanoate
Appearance White to yellowish powder
Solubility Insoluble in water; soluble in nonpolar organic solvents

Interactive Data Table: Comparison of Aluminium Carboxylates

Compound NameMolecular FormulaChain LengthPotential Applications
This compoundC₄₅H₈₇AlO₆15Gelling agent, lubricant, catalyst
Aluminium stearateC₅₄H₁₀₅AlO₆18Thickener, waterproofing agent, lubricant
Aluminium palmitateC₄₈H₉₃AlO₆16Thickener in paints and inks, waterproofing

Characterization:

The characterization of this compound relies on a combination of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a crucial tool for confirming the formation of the aluminium carboxylate salt. The spectra would be expected to show the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the pentadecanoate ligand and to probe the coordination environment of the aluminium center.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability of the compound and to study its decomposition behavior. core.ac.ukacs.org

Potential Applications:

Based on the properties of similar aluminium soaps, this compound is expected to find applications as:

A gelling agent for nonpolar liquids: Its long hydrocarbon chains and the coordinating nature of the aluminium center can lead to the formation of gel networks in oils and other organic solvents.

A lubricant or mold release agent: The waxy nature of the compound can reduce friction between surfaces.

A catalyst in organic reactions: The Lewis acidic nature of the aluminium center can catalyze various organic transformations. rsc.org

A hydrophobic coating agent: Its insolubility in water makes it a candidate for creating water-repellent surfaces.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H87AlO6 B12649240 Aluminium pentadecanoate CAS No. 63718-62-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63718-62-7

Molecular Formula

C45H87AlO6

Molecular Weight

751.1 g/mol

IUPAC Name

aluminum;pentadecanoate

InChI

InChI=1S/3C15H30O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h3*2-14H2,1H3,(H,16,17);/q;;;+3/p-3

InChI Key

SMYVRNHZWXIWRM-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Al+3]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Aluminium Pentadecanoate

Direct Synthesis Routes from Aluminium Precursors

Direct synthesis provides a straightforward approach to producing aluminium pentadecanoate (B1260718) by reacting an aluminium source directly with pentadecanoic acid or its derivatives.

Reaction of Aluminium Alkoxides with Pentadecanoic Acid: Reaction Stoichiometry and Thermodynamic Considerations

The synthesis of aluminium carboxylates can be achieved through the reaction of an aluminium alkoxide, such as aluminium isopropoxide, with a carboxylic acid. In the case of aluminium pentadecanoate, the reaction proceeds with a stoichiometric ratio of one mole of aluminium isopropoxide to three moles of pentadecanoic acid. This reaction is typically driven by the removal of the alcohol byproduct (isopropanol), which shifts the equilibrium towards the formation of the aluminium carboxylate salt.

The general reaction can be represented as: Al(OR)₃ + 3 R'COOH → Al(OOCR')₃ + 3 ROH

For this compound, this becomes: Al(OCH(CH₃)₂)₃ + 3 C₁₄H₂₉COOH → Al(C₁₄H₂₉COO)₃ + 3 CH₃CH(OH)CH₃

Thermodynamically, the reaction is favorable, driven by the formation of the stable aluminium-carboxylate bonds and the volatile alcohol, which can be removed by distillation. The crystalline structures and morphologies of the resulting aluminium carboxylates can be controlled by tuning the organic acid used in the synthesis. researchgate.net

Continuous Process Development for Aluminium Carboxylates

The development of continuous processes for the manufacturing of chemicals offers advantages in terms of efficiency, consistency, and cost-effectiveness over traditional batch processes. mdpi.com For aluminium carboxylates, a continuous process could involve the controlled, continuous feeding of raw materials, such as an aluminium source and pentadecanoic acid, into a reactor system. aimnet.it Technologies like hot-melt extrusion are being utilized for the continuous manufacturing of other chemical products and could be adapted for the synthesis of metal soaps. mdpi.com Such a process would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to a consistent product quality. mdpi.comaimnet.it A continuous process might involve heating the reactants in a controlled atmosphere, followed by a second stage in an inert atmosphere to complete the reaction and remove byproducts. aimnet.it

Metathetic Reaction Pathways

Metathesis, or double displacement, reactions are a common and effective method for the synthesis of insoluble metal soaps like this compound.

Aqueous Metathesis: Formation of Adsorption Complexes and Post-Precipitation Combination Processes

Aqueous metathesis involves the reaction of a soluble salt of pentadecanoic acid with a soluble aluminium salt in an aqueous solution. Typically, pentadecanoic acid is first saponified with an alkali metal hydroxide (B78521), such as sodium hydroxide, to form sodium pentadecanoate.

C₁₄H₂₉COOH + NaOH → C₁₄H₂₉COONa + H₂O

The resulting aqueous solution of sodium pentadecanoate is then reacted with an aqueous solution of an aluminium salt, like aluminium chloride. This results in the precipitation of the insoluble this compound.

3 C₁₄H₂₉COONa + AlCl₃ → Al(C₁₄H₂₉COO)₃↓ + 3 NaCl

During this process in an aqueous environment, the formation of complex aluminium species can occur. The adsorption of these aluminium species is influenced by the pH of the system, with a significant increase in adsorption typically occurring between pH 4 and 5. scispace.com This is attributed to the formation of polynuclear complex aluminium species in the aqueous solution. scispace.com The interaction between the carboxyl groups and the aluminium ions is a key aspect of the adsorption and precipitation process. scispace.com

Trans-Saponification Approaches in Metal Soap Synthesis

Trans-saponification is an indirect method for synthesizing metal soaps. aip.orgresearchgate.net This approach involves two main steps. First, a potassium or sodium soap is created through the saponification of a triglyceride (fat or oil) with potassium hydroxide or sodium hydroxide. aip.orgresearchgate.net

In the second step, the potassium or sodium soap is reacted with a metallic salt solution, such as aluminium chloride. This results in a "trans-saponification" reaction where the potassium or sodium ions are exchanged for the aluminium ion, forming the desired aluminium soap. aip.orgresearchgate.net This method transforms one type of soap into another. aip.orgresearchgate.net The percentage of substitution of the initial alkali metal soap by the new metal can be quite high, with studies showing varying efficiencies for different metals. researchgate.netaip.org

Synthetic RouteReactantsKey Process
Direct Synthesis Aluminium Alkoxide, Pentadecanoic AcidReaction and removal of alcohol byproduct.
Aqueous Metathesis Sodium Pentadecanoate, Aluminium ChloridePrecipitation reaction in aqueous solution.
Trans-Saponification Potassium/Sodium Soap, Aluminium ChlorideCation exchange from a pre-formed soap.

Advanced Synthetic Strategies for Tailored Molecular Architectures

Modern synthetic chemistry offers advanced strategies for creating materials with highly specific and controlled structures at the molecular level. For aluminium carboxylates, these strategies are employed to move beyond simple precipitation and create tailored molecular architectures, such as metal-organic frameworks (MOFs). academie-sciences.frresearchgate.net

The assembly of these coordination architectures is a modular process that provides a promising strategy for preparing novel materials. mpg.de By carefully selecting polytopic organic linkers and metal-containing clusters, it is possible to obtain defined architectures with specific shapes and properties. mpg.de In the context of aluminium carboxylates, this could involve using di- or tri-carboxylic acids along with pentadecanoic acid to create complex, polynuclear aluminium-carboxylate clusters. academie-sciences.fr

The synthesis often occurs under mild hydrothermal or solvothermal conditions, which can lead to the formation of porous, crystalline networks rather than amorphous precipitates. academie-sciences.fr This approach allows for the creation of advanced nanocatalysts and other functional materials where the integration of components is controlled to achieve collective and synergetic effects. nih.gov The goal is to use the principles of supramolecular chemistry to direct the organization of the aluminium and carboxylate building blocks into systems with enhanced thermal stability and functionality. mpg.de

Alcohol Exchange Mechanisms in Alkoxide-Based Syntheses

The reaction between an aluminium alkoxide and pentadecanoic acid proceeds through a mechanism known as alcoholysis or alcohol exchange. wikipedia.orgwikipedia.org This is a type of nucleophilic substitution reaction where the alkoxide group (–OR) on the aluminium center is replaced by the pentadecanoate group (–OOCR'). In this process, the alcohol from the initial alkoxide is liberated as a byproduct. wikipedia.org

The general reaction can be represented as: Al(OR)₃ + n C₁₄H₂₉COOH ⇌ Al(OR)₃₋ₙ(OCOC₁₄H₂₉)ₙ + n ROH

The mechanism is believed to involve a transition state where the carbonyl oxygen of the pentadecanoic acid coordinates to the aluminium atom. libretexts.org This coordination increases the electrophilicity of the carbonyl carbon and the acidity of the hydroxyl proton. Subsequently, a proton is transferred, and the alcohol (ROH) is eliminated, leaving the pentadecanoate ligand attached to the aluminium center. This process can be repeated to replace one, two, or all three of the original alkoxide groups.

Control of Product Speciation (e.g., mono-, di-, tri-pentadecanoate forms)

The ability to control the degree of substitution on the aluminium center is a key advantage of the alkoxide synthesis route. By carefully managing the stoichiometry of the reactants and the reaction conditions, it is possible to selectively synthesize aluminium mono-pentadecanoate, di-pentadecanoate, or tri-pentadecanoate.

The primary factor governing the product speciation is the molar ratio of pentadecanoic acid to the aluminium alkoxide. A 1:1 molar ratio of acid to alkoxide favors the formation of the mono-substituted product, while a 2:1 ratio favors the di-substituted species, and a 3:1 ratio is used for the tri-substituted form. google.comgoogle.com

However, achieving a pure, single-species product can be challenging due to the complex equilibria involved. google.com In practice, the reaction often yields a mixture of species. Precise control over reaction variables is therefore essential.

Key Control Parameters:

Stoichiometry: The molar ratio of pentadecanoic acid to aluminium alkoxide is the most direct method to influence the final product distribution. google.com

Temperature: Elevated temperatures can facilitate the forward reaction by aiding in the removal of the alcohol byproduct. google.com

Solvent: The choice of an inert solvent can help to manage the reaction kinetics and solubility of the reactants and products. google.com

Reaction Time: Sufficient reaction time is necessary to allow the exchange reaction to reach the desired equilibrium or completion.

The relationship between reactant stoichiometry and the resulting product is summarized in the table below, which is based on analogous aluminium acylate syntheses. google.com

Molar Ratio (Al-alkoxide:Acid)Predominant Product SpeciesGeneral Formula
1:1Aluminium mono-pentadecanoateAl(OH)₂(OCOC₁₄H₂₉)
1:2Aluminium di-pentadecanoateAl(OH)(OCOC₁₄H₂₉)₂
1:3Aluminium tri-pentadecanoateAl(OCOC₁₄H₂₉)₃

This interactive table illustrates the targeted product based on reactant ratios. Note that in practical syntheses, mixtures may be formed, and other reactants like water can influence the formation of hydroxy-acylate species. google.com

For instance, processes for producing mixed mono- and di-hydroxy aluminium soaps rely on carefully controlling the proportions of the reactants to achieve a desired, reproducible composition. google.com The synthesis of aluminium tristearate, a closely related compound, has been achieved by reacting aluminium isopropoxide with stearic acid in an anhydrous solvent, where the removal of byproducts is crucial for driving the reaction to completion. nih.gov These principles are directly applicable to the synthesis of specific this compound species.

Advanced Structural Elucidation and Supramolecular Organization of Aluminium Pentadecanoate Systems

Spectroscopic and Diffractometric Analysis of Solid-State Structures

The solid-state structure of aluminium pentadecanoate (B1260718), a complex aluminium soap, is elucidated through a combination of spectroscopic and diffractometric techniques. These methods provide critical insights into the coordination of the aluminium center, the conformation of the pentadecanoate ligands, the crystalline nature of the material, and its elemental composition.

Fourier Transform Infrared (FTIR) Spectroscopy for Coordination Environment and Ligand Conformation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination environment of the aluminium ion and the conformational state of the pentadecanoate ligand in aluminium pentadecanoate. semanticscholar.org The analysis of the vibrational modes of the carboxylate group (COO⁻) is particularly informative. The positions of the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching bands of the carboxylate group, and the separation between them (Δν), are sensitive to the coordination mode of the ligand to the metal center. mdpi.com

In aluminium soaps, the carboxylate ligands can coordinate to the aluminium ion in several ways, including unidentate, bidentate chelating, and bidentate bridging modes. Each of these coordination environments results in characteristic frequencies for the carboxylate stretching vibrations. For instance, a large separation (Δν) between the asymmetric and symmetric stretching frequencies is indicative of a unidentate coordination, while a smaller separation suggests a bidentate (chelating or bridging) coordination. mdpi.com

Studies on analogous aluminium soaps, such as aluminium stearate, have identified intense absorption bands corresponding to the symmetric and asymmetric stretching modes of bidentate carboxylate groups. researchgate.net It is hypothesized that in systems like this compound, the presence of free saturated fatty acids can lead to the formation of amorphous metal soap complexes which can subsequently crystallize. nih.gov This transformation from an amorphous to a crystalline state can be monitored by the sharpening of the carboxylate bands in the FTIR spectrum. nih.gov Furthermore, the FTIR spectrum of this compound will also exhibit strong peaks corresponding to the symmetric and asymmetric vibrations of the CH₂ groups of the long alkyl chains of the pentadecanoate ligand. researchgate.net The presence of progression bands between 1150 and 1370 cm⁻¹ would indicate that the alkyl chains are packed in an all-trans conformation, a characteristic of well-ordered crystalline structures. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Aluminium Carboxylates

Vibrational ModeWavenumber Range (cm⁻¹)Assignment
νₐ(COO⁻)1575–1530Asymmetric stretching of carboxylate group
νₛ(COO⁻)1460–1400Symmetric stretching of carboxylate group
ν(CH₂)2920 and 2853Asymmetric and symmetric C-H stretching of methylene (B1212753) groups
Progression Bands1370–1150CH₂ wagging vibrations in all-trans alkyl chains

X-ray Diffraction (XRD) for Crystalline and Polymeric Phase Identification

X-ray diffraction (XRD) is an essential technique for identifying the crystalline and polymeric phases of this compound. aqw.com.au The diffraction pattern obtained from an XRD analysis provides information about the arrangement of atoms within the material, allowing for the determination of its crystal structure and the identification of different polymorphic forms. nist.gov

For aluminium soaps, XRD patterns often reveal a series of sharp peaks, indicating a crystalline nature. nist.gov The positions and intensities of these peaks are unique to a specific crystal structure. The presence of a single set of long-spacing values in the diffraction pattern is indicative of a single crystal type. nist.gov Conversely, the observation of multiple sets of long-spacing values suggests the presence of two or more distinct phases or polymorphs within the sample. nist.gov

Studies on similar aluminium soaps, such as aluminium dilaurates and distearates, have shown that these compounds can exist in different "crystalline forms" or polymorphs. researchgate.net The method of preparation and subsequent treatment of the soap can influence which polymorphic form is obtained. researchgate.net It has been proposed that aluminium di-soaps can adopt a crystal structure analogous to sodium soaps, where the metal atoms are arranged in a double layer with the fatty acid chains extending in opposite directions. researchgate.net The polymeric nature of aluminium soaps, arising from the formation of aluminium-oxygen-aluminium bridges, can also be inferred from XRD data, which may show broad features in addition to sharp crystalline peaks, indicating regions of amorphous or poorly ordered structure.

X-ray Fluorescence (XRF) for Elemental Composition and Purity Assessment

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials, making it suitable for assessing the elemental composition and purity of this compound. rigaku.commalvernpanalytical.com XRF works by irradiating a sample with X-rays, which causes the elements within the sample to emit characteristic secondary X-rays. The energy of these emitted X-rays is unique to each element, allowing for their identification, while the intensity of the emitted X-rays is proportional to the concentration of the element in the sample. malvernpanalytical.com

For this compound, XRF analysis can be used to quantify the amount of aluminium present in the sample. This is crucial for confirming the stoichiometry of the compound and ensuring it has been synthesized correctly. Furthermore, XRF can detect the presence of impurity elements. scirp.org The detection limits for many elements are in the parts-per-million (ppm) range, making XRF a sensitive technique for purity assessment. malvernpanalytical.comscirp.org

The accuracy of XRF analysis can be affected by matrix effects, where the presence of other elements in the sample can influence the intensity of the fluorescence from the element of interest. scirp.org However, modern XRF instruments and software can correct for these effects, providing accurate quantitative results. scirp.org It is important to note that XRF is a surface-sensitive technique, particularly for lighter elements like aluminium, meaning that the surface of the sample must be representative of the bulk material for an accurate analysis. evidentscientific.com

Solution-Phase Structural Characterization and Aggregate Formation

In solution, this compound exhibits complex behavior, forming large aggregates and polymeric structures. The characterization of these solution-phase structures is crucial for understanding the properties of this compound in various applications.

Viscometry and Streaming Birefringence for Aggregate Morphology and Anisotropy

Viscometry and streaming birefringence are powerful techniques for investigating the morphology and anisotropy of aggregates of this compound in solution. royalsocietypublishing.org Viscometry measures the resistance of a fluid to flow, which is highly sensitive to the size and shape of particles or molecules dissolved in it. An increase in the specific viscosity of a solution with increasing concentration is indicative of strong intermolecular attractions and the formation of large aggregates. royalsocietypublishing.org

For aluminium soaps in organic solvents like benzene (B151609), a rapid increase in specific viscosity suggests the formation of fibrillar or chain-like aggregates. royalsocietypublishing.org This is because elongated structures are more effective at increasing the viscosity of a solution than spherical ones of the same mass.

Streaming birefringence, also known as flow birefringence, is the phenomenon where a solution of anisotropic molecules or aggregates becomes birefringent (exhibits different refractive indices in different directions) when subjected to a flow with a velocity gradient. royalsocietypublishing.org The observation of streaming birefringence in solutions of this compound provides direct evidence for the presence of anisometric (non-spherical) aggregates. royalsocietypublishing.org By measuring the magnitude of the birefringence and the orientation of the optic axis relative to the direction of flow, information about the size, shape, and rigidity of the aggregates can be obtained. nih.gov Studies on other aluminium soaps have concluded that the soap molecules are aggregated in solution with the fatty acid groups extended laterally with respect to the polymer chain. royalsocietypublishing.org

Osmotic Pressure Measurements for Molecular Weight Determination in Solution

Osmotic pressure measurements provide a reliable method for determining the number-average molecular weight of polymers and large aggregates in solution. libretexts.org This colligative property depends on the number of solute particles per unit volume of solution. libretexts.org The van 't Hoff equation relates osmotic pressure (Π) to the molar concentration (c) of the solute, the ideal gas constant (R), and the absolute temperature (T). For non-ideal solutions, which are typical for polymer solutions, the equation is modified to include virial coefficients (A₂, A₃, etc.) that account for solute-solute and solute-solvent interactions. libretexts.org

By plotting the reduced osmotic pressure (Π/c) against concentration and extrapolating to zero concentration, the number-average molecular weight (Mₙ) can be determined from the intercept. libretexts.org Osmotic pressure measurements on dilute benzene solutions of various aluminium di-soaps have revealed that these compounds exist as polymers with high molecular weights, ranging from 60,000 to 900,000 g/mol . cdnsciencepub.com This confirms the polymeric nature of aluminium soaps in solution, which is attributed to the formation of intermolecular links, likely hydrogen bonds, between the soap molecules. cdnsciencepub.com The variation in the measured molecular weight can be influenced by factors such as concentration and the age of the solution, which can affect the extent of dissociation of these intermolecular bonds. cdnsciencepub.com

Mechanisms of Fibrillar Aggregate Formation and Intermolecular Linkages (e.g., Hydrogen Bonding)

The formation of gels and other aggregate structures by aluminum soaps in non-aqueous solvents is a topic of significant study. The gelling mechanism is understood to arise from the formation of spherical, nano-sized micelles from the aluminum soap molecules. acs.org These primary colloidal particles then aggregate to form extensive networks of highly fractal and jammed structures, leading to the macroscopic properties of the gel. acs.org This model supplants an older theory that proposed the formation of long, polymer-like chains of aluminum atoms. acs.org

The stability and interconnection of these fibrillar aggregates are governed by various intermolecular forces, with hydrogen bonding playing a crucial role. A hydrogen bond is an electrostatic interaction between a hydrogen atom attached to an electronegative atom (the donor) and a second electronegative atom (the acceptor). nih.gov In the context of aluminum carboxylates, hydrogen bonds can form between the carboxyl groups of the fatty acid chains. ucr.edu Specifically, these interactions can occur between the carbonyl oxygen of one molecule and the hydroxyl groups on a neighboring molecule or a hydrated aluminum center. mdpi.com These non-covalent bonds are critical in creating the supramolecular architecture, linking the primary micellar units into the larger, stable fibrillar networks observed in these systems. nih.govucr.edu

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Details of Aggregates

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to probe the structure of materials on a length scale of approximately 1 to 100 nanometers. nih.gov The method involves measuring the intensity of X-rays scattered by a sample at very small angles (typically 0.1 to 5 degrees). nih.gov The resulting scattering pattern contains quantitative information about the size, shape, and distribution of nanoscale features within the sample, such as particles, pores, or micelles. researchgate.netresearchgate.net

SAXS Analysis Parameters Information Obtained Relevance to this compound
Scattering Curve Analysis Average particle size, shape (e.g., spherical, cylindrical), and size distribution. researchgate.netDetermines the dimensions and morphology of primary micelles and their aggregates.
Guinier Plot Radius of Gyration (Rg), an indicator of particle size. researchgate.netProvides a measure of the overall size of the scattering objects (aggregates).
Porod Plot Information about the surface characteristics of particles (smooth or fractal). researchgate.netCharacterizes the surface nature of the fibrillar aggregates.
Model Fitting Comparison of experimental data with theoretical models for various shapes. researchgate.netConfirms the shape of the constituent nanoparticles (e.g., spherical micelles).

Microscopy-Based Structural Investigations

Direct visualization techniques, including various forms of electron and scanning probe microscopy, are essential for understanding the micromorphology and nanostructure of aluminum pentadecanoate systems.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a key technique for investigating the surface topography and microstructure of materials at the micrometer to nanometer scale. In the study of metal soaps, SEM analysis reveals detailed information about the morphology of the solid material. For various metal soaps, SEM imaging has shown irregular morphologies characterized by somewhat elongated, plate-like structures. acs.org Other studies on alkali soaps have identified a network of fine, interlaced fibers and mounds of curd-like material from which these fibers appear to grow. nist.gov When analyzing aluminum nanoparticles coated with carboxylic acids, SEM has been used to identify structures on the order of 50-100 nm. ucr.edu However, a practical challenge in the SEM analysis of such materials can be sample charging under intense magnification, which may lead to image degradation. ucr.edu

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with nanoscale resolution. nih.gov Unlike electron microscopy, AFM does not require a vacuum and can be operated in ambient conditions, making it suitable for a wide range of biological and materials science applications. nih.gov The technique works by scanning a sharp tip over the surface of the sample and measuring the forces between the tip and the surface to create a topographical map. researchgate.net For aluminum pentadecanoate, AFM could be employed to visualize the fine details of the fibrillar and plate-like structures observed with SEM. acs.orgnist.gov It would provide more precise height and texture information, revealing the nanoscale roughness and arrangement of the aggregated structures on the surface. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructural Details and Particle Dispersion

Transmission Electron Microscopy (TEM) provides even higher resolution than SEM and is used to investigate the internal structure of materials. scribd.com In a TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. scribd.com This allows for the visualization of features such as grain size, precipitates, and the degree of crystallinity. nih.gov For aluminum-based systems, TEM has been used to confirm that nanoparticles and their aggregates possess an amorphous structure. researchgate.net The technique is also critical for assessing the dispersion of nanoparticles within a matrix. The preparation of sufficiently thin, electron-transparent specimens from aluminum surfaces can be challenging but is achievable with techniques like ion beam thinning. researchgate.net For aluminum pentadecanoate, TEM would be the ideal tool to probe the internal nanostructure of the fibrillar aggregates, determine whether they are crystalline or amorphous, and visualize the arrangement of the primary micellar units within the larger structure. researchgate.netscribd.com

Microscopy Technique Primary Information Scale Application to this compound
Scanning Electron Microscopy (SEM) Surface morphology, texture, and microstructure. acs.orgMicrometer to NanometerVisualizing the overall shape of aggregates (e.g., fibers, plates). acs.orgnist.gov
Atomic Force Microscopy (AFM) High-resolution 3D surface topography. nih.govNanometerDetailed mapping of the surface of fibrillar and plate-like structures.
Transmission Electron Microscopy (TEM) Internal nanostructure, crystallinity, particle dispersion. scribd.comNanometer to AngstromDetermining if aggregates are amorphous or crystalline; viewing constituent nanoparticles. researchgate.net

Rheological Behavior and Viscoelasticity of Aluminium Pentadecanoate Systems

Fundamental Rheological Characterization Techniques

To understand the complex behavior of aluminum pentadecanoate (B1260718) systems, specific rheological tests are employed. These techniques probe the material's response to applied forces, revealing information about its internal structure and stability.

Steady-Shear Flow and Dynamic Oscillation (Frequency and Time Sweep)

Steady-shear and dynamic oscillatory measurements are primary methods for characterizing the viscoelastic nature of these gels. nih.gov

Steady-Shear Flow: This technique measures the viscosity of the material across a range of applied shear rates. nih.gov For aluminum soap gels, this test typically reveals a non-Newtonian behavior where the viscosity is dependent on the rate of shear. researchgate.net At very low shear rates, the material may exhibit a high, constant viscosity (Newtonian plateau), reflecting the resistance of the intact gel network to flow. researchgate.net

Dynamic Oscillation: These tests apply a small, oscillating stress or strain to the sample to probe its structure without destroying it.

Frequency Sweep: This measures the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component, as a function of oscillation frequency. frontiersin.org In a typical gelled aluminum soap system, G' is greater than G'' at low frequencies, indicating a stable, solid-like gel structure. nih.gov

Time Sweep: This test monitors the evolution of G' and G'' over time at a constant frequency and strain. It is useful for observing the kinetics of gel formation or the recovery of the gel structure after being subjected to high shear.

Table 1: Fundamental Rheological Parameters in Aluminum Soap Gels

Parameter Symbol Description Significance
Storage Modulus G' Represents the energy stored and recovered per cycle of deformation; a measure of the elastic character. A high G' value indicates a more structured, solid-like, or gelled material.
Loss Modulus G'' Represents the energy dissipated as heat per cycle of deformation; a measure of the viscous character. A high G'' value indicates a more fluid-like material where energy is lost to flow.
Loss Tangent tan(δ) The ratio of the loss modulus to the storage modulus (G''/G'). A value < 1 indicates predominantly elastic (gel-like) behavior, while a value > 1 indicates predominantly viscous (sol-like) behavior. nih.gov

Determination of Shear Thinning and Viscoelastic Regimes

Aluminum soap gels, including those formed from aluminum pentadecanoate, characteristically exhibit shear-thinning behavior. researchgate.net This property, defined as the decrease in viscosity with an increasing rate of shear, is crucial for many applications. nih.govyoutube.com

Shear Thinning: At rest, the gel maintains a high viscosity due to its robust internal network. When shear is applied, this network is progressively disrupted, allowing the material to flow more easily, hence the viscosity decreases. acs.org Upon removal of the shear force, the network can often reform, and the viscosity increases again, a property known as thixotropy.

Viscoelastic Regimes: The behavior of the gel can be classified into different regimes based on the applied stress or strain.

Linear Viscoelastic Regime (LVER): At very small strains, the response is linear, and the G' and G'' values are independent of the applied strain. This is the region where frequency sweeps are conducted to probe the intact structure. frontiersin.org

Non-Linear Regime / Flow Regime: Beyond a critical strain or stress value, the gel network begins to break down. acs.org This leads to a sharp decrease in both G' and G'', and the material begins to flow. This transition from a predominantly elastic (G' > G'') to a predominantly viscous (G'' > G') state marks the yielding of the gel. acs.org

Gelling Phenomena and Network Formation Mechanisms

The ability of aluminum pentadecanoate to form gels is not due to the formation of simple polymer chains, but rather a more complex, multi-level assembly process that creates a robust three-dimensional network.

Solvent-Polymer Interactions and Entrapment within Gel Networks

The gelation process begins with the self-assembly of aluminum soap molecules into nano-sized spherical micelles in the hydrocarbon solvent. nih.govresearchgate.net The nature of the solvent is critical; it must effectively solvate the long pentadecanoate (C15) hydrocarbon tails of the soap molecules. These micelles serve as the primary building blocks of the gel. researchgate.net The aggregation of these micelles into larger structures forms a three-dimensional network. This network, which is highly fractal in nature, effectively traps or immobilizes a large volume of the solvent within its interstitial spaces, leading to the formation of a semi-solid gel. nih.govresearchgate.net

Influence of Hydration and Moisture on Gelation and Structural Transitions

Moisture content is a critical factor influencing the gelling characteristics of aluminum soaps. royalsocietypublishing.org Research suggests that gelation is significantly enhanced or may only occur when the third valency of the aluminum atom is occupied by a hydroxyl group (-OH), which is typically derived from the presence of water. royalsocietypublishing.org This indicates that the hydration state of the aluminum soap molecule plays a direct role in its ability to associate and form the network structure. Variations in moisture can therefore lead to significant changes in viscosity and gel strength, potentially causing structural transitions in the system. royalsocietypublishing.orgacs.org

Molecular and Microstructural Origins of Viscosity Enhancement and Flocculation

The significant increase in viscosity observed in these systems is a direct result of the formation of a space-filling microscopic network. researchgate.net The primary mechanism is the flocculation, or aggregation, of the initial nano-sized micelles. nih.govnih.gov

Microstructural Origin: High-resolution microscopy has revealed that the gelling mechanism is not the formation of linear polymeric chains, as once believed. nih.gov Instead, it stems from the aggregation of colloidal, spherical nanoparticles (micelles) into a jammed, fractal network structure. nih.govresearchgate.net

Flocculation Mechanism: The driving force for this aggregation involves interactions between the polar cores of the aluminum soap micelles within the non-polar solvent. This process of flocculation creates large, interconnected clusters that form the gel network. alliancechemical.com This network physically entraps the solvent, severely restricting its mobility and resulting in the macroscopic properties of a high-viscosity gel. nih.gov

Table 2: Mechanisms of Viscosity and Gelation in Aluminum Soap Systems

Step Mechanism Microscopic Description Macroscopic Effect
1 Micelle Formation Aluminum pentadecanoate molecules self-assemble into nano-sized spherical micelles in the solvent. researchgate.net Initial dispersion of soap molecules.
2 Flocculation / Aggregation Micelles aggregate into larger, fractal clusters due to intermolecular forces. nih.gov Formation of a three-dimensional network structure.
3 Solvent Entrapment The aggregated network immobilizes solvent molecules within its structure. researchgate.netnih.gov Significant increase in viscosity and formation of a semi-solid gel.

Influence of Concentration, Temperature, and Shear Conditions on Rheological Response

The rheological characteristics of aluminum soap dispersions in non-polar organic solvents are profoundly influenced by variables such as the concentration of the soap, the ambient temperature, and the applied shear forces. These systems are known for their remarkable ability to form viscous gels, a property that is highly sensitive to external conditions. kglmeridian.comnih.gov

The relationship between shear stress and shear rate, known as the flow curve, provides critical insights into the structural dynamics of a fluid system. For aluminum soap systems, including what would be expected for aluminum pentadecanoate, the flow behavior is typically non-Newtonian.

At very low shear rates, these systems often exhibit Newtonian behavior, where viscosity is independent of the shear rate. aip.org However, as the shear rate increases, a pronounced shear-thinning (pseudoplastic) behavior is observed. aip.org This phenomenon occurs because the aggregated network structure of the aluminum soap molecules, which creates high viscosity at rest, becomes progressively disrupted and aligned in the direction of flow, reducing resistance and thus lowering the apparent viscosity. researchgate.net

The concentration of the aluminum soap is a dominant factor. An increase in concentration leads to a more robust and entangled molecular network, resulting in a significant rise in apparent viscosity across all shear rates. researchgate.net Above a certain critical concentration, the system transitions from a viscous liquid to a true gel with a measurable yield stress. researchgate.net

Table 1: Illustrative Apparent Viscosity of an Analogous Aluminum Soap Solution at 25°C Data is representative of typical aluminum soap behavior in a hydrocarbon solvent.

Shear Rate (s⁻¹) Apparent Viscosity (Pa·s) at 1% w/w Apparent Viscosity (Pa·s) at 2% w/w Apparent Viscosity (Pa·s) at 3% w/w
0.1 15.2 45.5 98.1
1 8.9 28.3 65.7
10 2.5 9.1 24.3

Temperature plays a crucial role in the rheology of aluminum pentadecanoate systems. Generally, an increase in temperature leads to a significant decrease in viscosity. mdpi.com This is attributed to two primary effects: increased thermal energy enhances the mobility of the solvent molecules and, more importantly, weakens the intermolecular associations and entanglements within the aluminum soap network that are responsible for the gel structure.

The relationship between viscosity and temperature can often be described by the Arrhenius equation over a specific temperature range:

η = A * e(Ea/RT)

where:

η is the apparent viscosity

A is a pre-exponential factor

Ea is the activation energy of viscous flow

R is the universal gas constant

T is the absolute temperature in Kelvin

The activation energy (Ea) represents the minimum energy required for the fluid's flow units to move past one another. A higher activation energy indicates that the viscosity is more sensitive to temperature changes. In aluminum soap systems, this energy is associated with the disruption of the coordinated aluminum-carboxylate linkages that form the gel network. royalsocietypublishing.org It is important to note that for complex viscoelastic systems, the material may be thermo-rheologically simple only within a limited temperature range. oup.com

Table 2: Example of Temperature-Dependent Viscosity for an Analogous Aluminum Soap Solution Data is representative and used for illustrative calculation purposes.

Temperature (°C) Temperature (K) Apparent Viscosity at 10 s⁻¹ (Pa·s)
25 298.15 9.1
40 313.15 4.5
55 328.15 2.3

From such data, the activation energy (Ea) can be determined by plotting ln(η) versus 1/T. The slope of the resulting line is equal to Ea/R, allowing for the calculation of the activation energy.

Non-Linear Rheology and Correlative Molecular Spectroscopic Studies

While linear viscoelasticity describes the behavior of materials under small deformations, non-linear rheology examines the response to large deformations, which is critical for many practical applications. Aluminum soap gels exhibit pronounced non-linear viscoelastic properties. oup.com When subjected to increasing strain amplitudes in oscillatory tests, both the storage modulus (G'), representing elastic character, and the loss modulus (G''), representing viscous character, show significant dependence on the strain.

Often, these systems exhibit behavior similar to the Payne effect , a phenomenon first observed in filled rubbers where the storage modulus decreases sharply above a critical strain amplitude. kglmeridian.comresearchgate.net This non-linear response is indicative of the breakdown of the weak physical bonds that form the three-dimensional network of the aluminum soap aggregates. researchgate.net

Correlative molecular spectroscopic studies, particularly using Fourier-Transform Infrared (FTIR) Spectroscopy , provide a powerful method to link macroscopic rheological behavior with molecular-level structural changes. mdpi.com The vibrational modes of the carboxylate groups in the aluminum soap are sensitive to their coordination environment. The carbonyl stretching vibrations, typically found in the 1570-1610 cm⁻¹ region, can be monitored to understand the nature of the aluminum-oxygen coordination that forms the backbone of the gel network. nlgi.org

By performing FTIR analysis concurrently with rheological measurements, researchers can correlate changes in viscosity or viscoelastic moduli with specific alterations in molecular bonding. For example, a shift in the carboxylate absorption bands under shear or with temperature changes could indicate a transformation in the coordination structure, providing a molecular explanation for the observed rheological phenomena. mdpi.comnlgi.org This approach is invaluable for understanding the structure-property relationships that govern the functionality of aluminum pentadecanoate and other metal soaps in various applications.

Computational and Theoretical Approaches in Aluminium Pentadecanoate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of aluminium pentadecanoate (B1260718), focusing on the electronic arrangements that dictate its chemical reactivity and bonding characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying the interaction of aluminium pentadecanoate with surfaces. DFT calculations are employed to determine the most energetically favorable ways the carboxylate headgroup of the pentadecanoate ligand binds to an aluminium center or an aluminium oxide surface.

Research on analogous long-chain carboxylate systems shows that several binding configurations are possible, including monodentate, bidentate bridging, and bidentate chelating modes. acs.orgacs.org DFT is used to calculate the adsorption energy for each mode, thereby identifying the most stable surface complex. researchgate.net These calculations reveal that the thermodynamic preference for a specific binding mode can be influenced by factors such as the structure of the aluminium oxide surface and the presence of environmental molecules like water. acs.org For instance, while phosphonates show varying preferred binding modes depending on conditions, long-chain carboxylates often favor monodentate adsorption on aluminium oxide. acs.org

The charge transfer between the carboxylate group and the aluminium ion is a key aspect of the interaction, stabilizing the resulting complex. acs.org DFT calculations can quantify this charge transfer, providing insight into the nature and strength of the Al-O bond.

Table 1: Hypothetical DFT-Calculated Adsorption Energies for Pentadecanoate on an Aluminium Oxide Surface
Adsorption ModeDescriptionCalculated Adsorption Energy (kJ/mol)Bonding Atoms
MonodentateOne carboxylate oxygen binds to one Al ion.-150Al–O
Bidentate BridgingTwo carboxylate oxygens bridge two different Al ions.-220O–Al–O
Bidentate ChelatingTwo carboxylate oxygens bind to the same Al ion.-195Al(O)2

The Density of States (DOS) and Partial Density of States (PDOS) are outputs of quantum chemical calculations that describe the distribution of electronic states as a function of energy. The total DOS provides a picture of all available energy levels in the molecule, while the PDOS decomposes this total, showing the contribution of individual atoms or orbitals (e.g., Al, O, C) to the molecular orbitals.

In the context of this compound, a DOS/PDOS analysis would be crucial for understanding the electronic nature of the Al-O carboxylate bond. The analysis would reveal the extent of hybridization between the Al 3p orbitals and the O 2p orbitals. The alignment and overlap of these orbitals, particularly near the Fermi level, which defines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical for determining the chemical reactivity and stability of the compound. For instance, after adsorption on a surface, changes in the DOS and PDOS can indicate the formation of new chemical bonds. mdpi.com

Table 2: Conceptual Contribution of Atomic Orbitals to Frontier Molecular Orbitals in the Al-O Bond of this compound
Molecular OrbitalPrimary Contributing Atomic OrbitalsSignificance
HOMOOxygen (O) 2pRepresents the ability to donate electrons.
LUMOAluminium (Al) 3pRepresents the ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical stability and reactivity.

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from the results of quantum chemical calculations. This analysis provides a quantitative measure of the electron distribution and the degree of charge transfer between atoms upon bond formation. acs.orgnih.gov

For this compound, a Mulliken analysis would quantify the flow of electron density from the carboxylate group to the aluminium ion, confirming the partially ionic, partially covalent nature of the Al-O bond. The results would show a significant positive charge on the aluminium atom and negative charges on the oxygen atoms of the carboxylate group. This charge separation is fundamental to the electrostatic interactions that govern the molecule's structure, aggregation behavior, and interaction with other polar molecules and surfaces. Studies on similar metal-carboxylate systems confirm that charge transfer from the carboxylate to the metal ion is a significant stabilizing factor. acs.orgresearchgate.net

Table 3: Illustrative Mulliken Partial Atomic Charges for Key Atoms in the this compound Headgroup
AtomHypothetical Mulliken Charge (a.u.)Interpretation
Aluminium (Al)+1.5 to +1.8Acts as an electron acceptor (Lewis acid).
Carboxylate Oxygen (O)-0.7 to -0.9Site of high electron density; acts as an electron donor.
Carbonyl Carbon (C)+0.6 to +0.8Becomes more electropositive due to bonding with oxygen.

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Processes

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of dynamic processes like aggregation and self-assembly. mdpi.comresearchgate.net

For this compound, particularly in a solvent or as part of a grease formulation, MD simulations can model how individual molecules aggregate to form larger structures. mdpi.com These simulations can predict the formation of micelles or complex polymer-like networks, which are responsible for the thickening properties of aluminium soaps in oils. nih.gov By tracking the trajectories, interactions, and structural evolution of a large ensemble of molecules, MD can reveal the key factors driving the gelation process, such as the interplay between the hydrophobic pentadecyl chains and the polar aluminium-carboxylate headgroups. mdpi.com The results from MD simulations can provide insights into rheological properties and the microstructure of the resulting material. mdpi.com

Table 4: Typical Parameters for a Molecular Dynamics Simulation of an Aluminium Carboxylate System
ParameterTypical Value/SettingPurpose
Force FieldCOMPASS or similarDefines the potential energy and forces between atoms.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature298 K - 400 KSimulates behavior at relevant operating temperatures.
Pressure1 atmSimulates behavior at standard pressure.
Simulation Time10 - 100 nsAllows for observation of aggregation and structural evolution.
Time Step1 fsEnsures numerical stability of the integration algorithm.

Multiscale Modeling Strategies for Complex System Simulation

Many phenomena involving this compound, such as the performance of a lubricating grease, span multiple length and time scales. Multiscale modeling strategies are employed to bridge these scales, from the quantum level of electron interactions to the macroscopic level of material properties. researchgate.netmdpi.com

A typical multiscale approach for a system containing this compound would involve a hierarchical workflow. beilstein-journals.org First, DFT calculations (quantum scale) are used to derive accurate parameters for the interactions between the aluminium and the carboxylate group. These parameters are then used to build a more accurate force field for MD simulations (atomistic scale). The MD simulations then model the aggregation of thousands of molecules to understand how microscopic structures are formed. mdpi.com Finally, the structural and mechanical properties derived from the MD simulations (e.g., viscosity, shear modulus) can be fed into continuum models, such as Finite Element Analysis (FEA), to predict the bulk mechanical and rheological behavior of the material (meso- to macro-scale). This integrated approach allows for the prediction of macroscopic properties based on a fundamental understanding of the underlying molecular chemistry. researchgate.net

Table 5: Multiscale Modeling Hierarchy for an this compound System
ScaleModeling TechniqueProperties InvestigatedOutput
Quantum (Angstroms, ps)Density Functional Theory (DFT)Bond energies, charge distribution, reaction barriers.Parameters for atomistic force fields.
Atomistic (nm, ns)Molecular Dynamics (MD)Aggregation, self-assembly, local viscosity, diffusion.Input for mesoscale models (e.g., stress-strain behavior).
Mesoscale/Continuum (μm-mm, μs-s)Finite Element Analysis (FEA)Bulk viscosity, shear strength, material flow.Macroscopic performance prediction.

Theoretical Frameworks for Surface Interactions and Adsorption Mechanisms

Theoretical frameworks for understanding the surface interactions of this compound are largely built upon principles derived from quantum chemical calculations and surface science. These frameworks aim to describe the mechanisms by which the molecule adsorbs onto surfaces, such as metals or metal oxides, which is critical for applications in lubrication and corrosion inhibition.

Table 6: Key Interactions and Theoretical Methods for Studying Adsorption
Interaction TypeDescriptionPrimary Theoretical Method
Covalent/Ionic BondingDirect bond formation between carboxylate oxygen and surface aluminium atoms.Density Functional Theory (DFT)
van der Waals ForcesInteractions between the long hydrocarbon chains and the surface.Molecular Dynamics (MD) with appropriate force fields
Hydrogen BondingInteraction with surface hydroxyl groups or co-adsorbed water.DFT, MD
Competitive AdsorptionDisplacement of solvent (e.g., water) by the pentadecanoate molecule.DFT (Thermodynamic Calculations)

Advanced Analytical Methods for Quantitative and Qualitative Assessment of Aluminium Pentadecanoate

Chromatographic Separation and Sizing Techniques

Chromatographic methods are essential for separating the different species that may exist in a sample of Aluminium Pentadecanoate (B1260718). Due to its tendency to form oligomeric or polymeric structures, techniques that separate based on molecular size are particularly valuable.

Size Exclusion Chromatography for Species Distribution and Molecular Size Assessment

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution and assessing the various species present in Aluminium Pentadecanoate samples. bitesizebio.comwikipedia.orglcms.cz The separation mechanism is based on the hydrodynamic volume of the molecules. knauer.net The column is packed with porous beads of a specific size range. wikipedia.org Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. bitesizebio.com Smaller molecules can enter the pores, increasing their path length and causing them to elute later. bitesizebio.com

This technique allows for the separation of polymeric or oligomeric forms of this compound from its monomeric species. By calibrating the SEC system with standards of known molecular weight, a calibration curve of elution volume versus log of molecular weight can be generated. bitesizebio.com This curve is then used to determine the molecular weight and distribution of the this compound species in a sample. knauer.netnih.gov The resulting chromatogram provides a fingerprint of the species distribution, which is critical for quality control and understanding the compound's physical properties. mq.edu.au

Table 1: Illustrative SEC Data for this compound Analysis

Elution Time (min)Calculated Molecular Weight (Da)Proposed Species
8.55000Polymeric Aggregate
10.22500Oligomer
12.1850Dimer
14.5425Monomer

Thermal Analysis Techniques

Thermal analysis involves measuring the physical and chemical properties of a substance as a function of temperature. These techniques are invaluable for characterizing this compound's thermal stability, phase transitions, and composition.

Differential Thermal Analysis (DTA) for Quantitative Component Determination (e.g., Free Acid Content)

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. hitachi-hightech.comlibretexts.org This method is effective for the quantitative determination of free pentadecanoic acid in this compound. A similar methodology has been successfully applied for the determination of stearic acid in aluminium stearate. rsc.orgrsc.org

When the sample is heated, the free pentadecanoic acid will melt at its characteristic temperature, resulting in an endothermic event. This event creates a temperature difference between the sample and the reference, which is detected and recorded as a peak on the DTA thermogram. hitachi-hightech.com Research has shown a linear correlation between the area of the melting endotherm peak and the concentration of the free acid present in the metal soap. rsc.org By analyzing standards with known amounts of free pentadecanoic acid, a calibration curve can be constructed to quantify the free acid content in unknown samples. rsc.org

Table 2: Example DTA Calibration Data for Free Pentadecanoic Acid

Free Pentadecanoic Acid (% w/w)Melting Endotherm Peak Area (μV·s/mg)
0.515.2
1.030.5
2.575.8
5.0151.6

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymer Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. netzsch.comnih.gov DSC is used to study the thermal transitions of this compound, providing insights into its melting behavior, purity, and polymeric nature. researchgate.net

A typical DSC thermogram plots heat flow against temperature. Endothermic events, such as melting or glass transitions, appear as peaks or shifts in the baseline, indicating an absorption of heat. nih.gov Exothermic events, like crystallization or decomposition, appear as peaks in the opposite direction. netzsch.com For this compound, DSC can identify the melting temperature of the main compound, as well as transitions associated with different polymorphic or oligomeric forms. The shape and size of the melting peak can also provide information about the sample's purity. The presence of a glass transition temperature (Tg) would be indicative of amorphous or polymeric behavior. mt.com

Table 3: Hypothetical DSC Thermal Events for this compound

Temperature (°C)Thermal EventHeat FlowInterpretation
~80Glass Transition (Tg)Endothermic ShiftIndicates amorphous/polymeric regions
~125Melting (Tm)Endothermic PeakMelting of crystalline structure
>250DecompositionExothermic PeakOnset of thermal degradation

Spectrophotometric Determination Methods for Aluminium Content

Spectrophotometry is a widely used method for the quantitative determination of aluminium. The procedure first requires the digestion of the this compound sample, typically using strong acids, to release the aluminium into solution as Al³⁺ ions. Subsequently, a complexing agent or chromogenic reagent is added, which reacts with the Al³⁺ ions to form a stable, colored complex. eurasianjournals.com

Several reagents are suitable for this purpose, such as 2-hydroxynaphthaldehydebenzoylhydrazone (HNPBH), Alizarin Red S, or derivatives of 1,2,4-triazole. eurasianjournals.comuitm.edu.mynih.gov The intensity of the color produced is directly proportional to the concentration of aluminium in the solution, in accordance with Beer's Law. The absorbance of the solution is measured at a specific wavelength (λmax), which corresponds to the maximum absorption of the colored complex, using a UV-Vis spectrophotometer. iosrjournals.org A calibration curve is prepared using standard solutions of known aluminium concentrations to determine the amount of aluminium in the original sample. eurasianjournals.com

Table 4: Characteristics of a Spectrophotometric Method for Aluminium Determination

ParameterValue
Chromogenic Reagent5-Bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic hydrazone
Wavelength of Max. Absorbance (λmax)390 nm
pH Range3.0 - 7.0
Molar Absorptivity2.66 x 10⁴ L mol⁻¹ cm⁻¹
Linear Range0.053 – 0.755 µg mL⁻¹

Data adapted from a representative method for illustrative purposes. iosrjournals.org

Titrimetric Methods for Aluminium and Associated Acidic Species Determination

Titrimetric, or volumetric, analysis provides a classic and reliable means for quantifying both the aluminium content and the free acidity in this compound.

For the determination of aluminium, a complexometric back-titration is the preferred method because the direct reaction of Al³⁺ with ethylenediaminetetraacetic acid (EDTA) is slow. titrations.info The procedure involves adding a known excess of a standard EDTA solution to the sample solution. eoaluminum.com The mixture is then boiled, often in the presence of an acetate (B1210297) buffer, to ensure the complete formation of the stable Al-EDTA complex. titrations.infoscribd.com After cooling, the unreacted excess EDTA is titrated with a standard solution of a different metal ion, typically zinc sulfate (B86663) (ZnSO₄) or a zinc salt solution. eoaluminum.comslideshare.net An indicator such as Xylenol orange or Eriochrome Black-T is used to detect the endpoint, which is signaled by a distinct color change. eoaluminum.comslideshare.net By subtracting the amount of EDTA that reacted with the zinc titrant from the initial amount of EDTA added, the quantity of aluminium in the sample can be accurately calculated. titrations.info

For the determination of associated acidic species, such as free pentadecanoic acid, a simple acid-base titration is employed. The method involves dissolving a weighed amount of the this compound sample in a suitable organic solvent, typically hot neutralized ethanol. nano-lab.com.tr The solution is then titrated with a standardized aqueous or ethanolic solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to a phenolphthalein (B1677637) endpoint. nano-lab.com.trbbsq.bs The volume of titrant required to neutralize the free acid is used to calculate the free fatty acid content, which can be expressed as an acid value or as a percentage of free pentadecanoic acid. nano-lab.com.tr

Complexometric Titration (e.g., EDTA-based) for Aluminium

Complexometric titration is a form of volumetric analysis used for the determination of metal ions. For aluminium, ethylenediaminetetraacetic acid (EDTA) is a common and effective chelating agent. However, the direct titration of aluminium with EDTA is impractical because the complexation reaction is very slow. titrations.inforsc.org To overcome this, a back-titration method is employed. titrations.infoscribd.com

This procedure involves adding a precisely known excess amount of a standard EDTA solution to the sample containing aluminium ions. The mixture is often heated to ensure the complete formation of the stable aluminium-EDTA complex (Al-EDTA). titrations.infoscribd.com The pH is carefully controlled, typically buffered to a range of 5 to 6, to facilitate the reaction and prevent the precipitation of aluminium hydroxide. titrations.inforsc.orgcragchemistry.com

After the reaction is complete, the unreacted (excess) EDTA is determined by titrating it with a standard solution of another metal ion, such as zinc sulfate (ZnSO₄) or lead nitrate (B79036) (Pb(NO₃)₂), which forms a less stable complex with EDTA than aluminium does. scribd.comcragchemistry.com The endpoint of this back-titration is detected using a metallochromic indicator, which changes color when the titrant metal ion has reacted with all the free EDTA and begins to complex with the indicator. scribd.com Commonly used indicators include Eriochrome Black T and Xylenol Orange. scribd.comcragchemistry.com The amount of aluminium in the original sample is then calculated by subtracting the amount of EDTA that reacted with the titrant from the total initial amount of EDTA added.

Principle of EDTA Back-Titration for Aluminium

Complexation: A known excess of EDTA is added to the sample. Al³⁺ + H₂Y²⁻ (excess) → AlY⁻ + 2H⁺ (where H₂Y²⁻ is the common form of EDTA)

Back-Titration: The unreacted EDTA is titrated with a standard metal ion solution (e.g., Zn²⁺). H₂Y²⁻ (excess) + Zn²⁺ → ZnY²⁻ + 2H⁺

Endpoint: The indicator (e.g., Eriochrome Black T) changes color upon complexing with the first excess of the titrant (Zn²⁺).

The table below summarizes the key components and conditions for a typical EDTA back-titration for aluminium determination.

ParameterDescriptionCommon Example
Titrant Standard solution used to titrate the excess complexing agent.0.01 M Zinc Sulfate (ZnSO₄) yallascience.com
Complexing Agent A known excess of a standard chelating agent solution.0.05 M EDTA titrations.info
Indicator Substance that changes color at the endpoint.Eriochrome Black T, Xylenol Orange scribd.comcragchemistry.com
pH / Buffer Maintained to ensure complete complexation and prevent side reactions.pH 5-6, Acetate Buffer titrations.infocragchemistry.com
Procedure Step Heating is often required to speed up the Al-EDTA complexation.Boil the solution for several minutes. titrations.infoyallascience.com

Cerimetric Methods for Metallic Aluminium Content in Composite Systems

In composite systems containing this compound, there may be residual metallic aluminium. Cerimetric titration, a redox method, is a robust technique for determining the active metallic aluminium content. nsc.ruresearchgate.net This method is particularly advantageous due to the high oxidation-reduction potential of the Ce⁴⁺/Ce³⁺ couple, the stability of the cerium(IV) sulfate titrant, and the clear detection of the endpoint. nsc.ru

The cerimetric procedure is based on the oxidation of metallic aluminium by an excess of cerium(IV) ions in a strong acid medium, typically sulfuric acid. nsc.ruresearchgate.net The fundamental analytical reaction is: Al + 3Ce⁴⁺ → Al³⁺ + 3Ce³⁺

Similar to the EDTA method for aluminium ions, a back-titration approach is commonly used. nsc.ru A weighed sample of the composite material is dissolved in a known excess of a standardized cerium(IV) sulfate solution. After the metallic aluminium has completely reacted, the unconsumed Ce⁴⁺ is titrated with a standard solution of a reducing agent, such as Mohr's salt (ammonium iron(II) sulfate). nsc.ruresearchgate.net A redox indicator, such as ferroin (B110374) or phenylanthranilic acid, is used to signal the endpoint, which is characterized by a sharp color change. nsc.ruresearchgate.net

This method is effective for analyzing various forms of aluminium, including nano-sized powders and materials with organic coatings, making it suitable for composite systems. nsc.ru

The table below outlines the typical reagents and their roles in the cerimetric determination of metallic aluminium.

ReagentChemical Formula / TypeRole in Analysis
Oxidizing Agent Cerium(IV) Sulfate (Ce(SO₄)₂)Reacts with and dissolves the metallic aluminium sample. A known excess is used. nsc.ru
Titrant Mohr's Salt ( (NH₄)₂Fe(SO₄)₂·6H₂O )Standard reducing agent used to titrate the excess Ce⁴⁺. nsc.ru
Indicator Ferroin or Phenylanthranilic AcidRedox indicator that changes color at the endpoint. nsc.ru
Medium Sulfuric Acid (H₂SO₄)Provides the necessary acidic environment for the redox reactions to proceed. nsc.ru

By quantifying the amount of Ce⁴⁺ consumed, the initial mass of metallic aluminium in the sample can be accurately calculated using the stoichiometry of the reaction. The metallic aluminium content is typically expressed as a mass percentage. nsc.ru

Functional Material Design and Performance Engineering with Aluminium Pentadecanoate

Catalytic Applications in Organic Transformations

While specific research focusing exclusively on aluminium pentadecanoate (B1260718) in catalysis is limited, its behavior can be understood by examining related aluminium carboxylates and alkoxides. The aluminium center acts as a Lewis acid, a crucial feature for activating substrates in various organic reactions. The long pentadecanoate chains can influence catalyst solubility, stability, and steric hindrance around the active site, thereby tuning its activity and selectivity.

Aluminium-based catalysts are widely used in organic synthesis for reactions like Diels-Alder, Michael addition, and various condensation reactions. The fundamental catalytic mechanism involves the coordination of a substrate (e.g., a carbonyl group) to the electron-deficient aluminium center. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

The reaction kinetics are influenced by several factors, including catalyst concentration, temperature, and the nature of the ligands. The rate-limiting step in many of these reactions is often the substrate activation or the subsequent bond-forming step. For aluminium pentadecanoate, the long alkyl chains of the pentadecanoate ligands could create a specific steric environment around the aluminium ion, potentially influencing which substrates can efficiently bind and react, thereby affecting enantioselectivity in chiral syntheses.

Kinetic studies of related aluminium-catalyzed reactions often show a first-order dependence on both the substrate and catalyst concentration. The reaction rate constant (k) can be determined by monitoring the disappearance of reactants or the appearance of products over time.

Table 1: Hypothetical Kinetic Parameters for a Lewis Acid-Catalyzed Reaction This interactive table illustrates the expected relationship between catalyst structure and reaction kinetics, contextualized for aluminium carboxylates.

CatalystLigand StructureRelative Rate Constant (k_rel)Steric HindranceProposed Rationale
Aluminium Acetate (B1210297)Short Chain (C2)1.00LowAllows easy access for substrates to the catalytic center.
Aluminium StearateLong Chain (C18)0.75HighIncreased steric bulk may hinder substrate approach, slowing the reaction.
This compound Long Chain (C15) ~0.80 Moderately High Similar to stearate, the long chains provide steric shielding and enhanced solubility in nonpolar solvents.

Aluminium compounds, particularly alkylaluminiums and aluminoxanes, are critical components in Ziegler-Natta and other coordination polymerization catalysts. While this compound itself is not a primary initiator for olefin polymerization, it can be considered within the broader class of aluminium compounds that act as co-catalysts or activators. In these systems, the aluminium compound's role is to alkylate the transition metal pre-catalyst (e.g., a titanium or zirconium compound), generating the active catalytic species.

The nature of the ligands on the aluminium co-catalyst can significantly impact the polymerization process. The long, bulky pentadecanoate groups could influence the formation and stability of the active sites. This can affect key polymerization parameters such as catalyst activity, polymer molecular weight, and molecular weight distribution. For instance, bulky ligands can sometimes reduce the rate of chain termination reactions, leading to higher molecular weight polymers. The mechanism proceeds via the insertion of the monomer into the aluminium-alkoxide bond, involving the cleavage of the acyl-oxygen bond of the monomer. micro-lube.com

Table 2: Influence of Aluminium Co-Catalyst Ligands on Polyethylene Properties This interactive table demonstrates the general impact of ligand structure on polymerization outcomes, providing a framework for understanding the potential role of this compound.

Co-Catalyst TypeLigand CharacteristicsCatalyst Activity ( g/mol ·h)Polymer Molecular Weight ( g/mol )Polydispersity Index (PDI)
TrimethylaluminiumSmall, UnhinderedHigh150,0003.5
TriisobutylaluminiumBulky, BranchedModerate250,0002.8
This compound (Hypothetical) Long, Linear Moderate-Low >200,000 ~3.0

Surface Modification and Interfacial Phenomena

The amphiphilic nature of this compound, with its polar aluminium-carboxylate head group and long nonpolar hydrocarbon tails, makes it an effective agent for modifying the surface properties of materials, particularly metals and metal oxides.

Long-chain carboxylic acids are known to react with aluminium oxide surfaces, where the carboxylate group acts as a bridging ligand to the surface aluminium atoms. rsc.org This interaction allows for the formation of a self-assembled monolayer (SAM) on the surface. ucr.eduresearchgate.net In the case of this compound, the pentadecyl chains would orient away from the surface, creating a new interface with significantly different properties from the original oxide surface.

This surface modification can be used to:

Control Wettability: The densely packed hydrocarbon chains create a hydrophobic (water-repellent) surface.

Improve Adhesion: The modified surface can act as a primer or coupling agent to improve the adhesion of polymers or coatings to the metal substrate.

Passivation: The organic monolayer can protect the underlying aluminium surface from oxidation and corrosion. researchgate.netacs.org

The Langmuir-Blodgett technique is a sophisticated method for depositing highly ordered monolayers of amphiphilic molecules, like metal carboxylates, onto solid substrates. aps.orgresearchgate.netwikipedia.org This technique allows for the precise construction of thin films with tailored thickness and molecular orientation, enabling the engineering of surfaces with specific optical, electronic, or tribological properties. The coordination between the metal ion and the carboxylate headgroup can be influenced by the transfer process from the water surface to the solid substrate. aps.orgresearchgate.net

Role in Superhydrophobic Surface Engineering and Wettability Control

This compound, as an aluminum soap, plays a significant role in the modification of surfaces to achieve superhydrophobicity and control wettability. The creation of a superhydrophobic surface requires both a specific surface roughness and low surface energy. This compound contributes primarily to the latter by forming a low-energy film on a substrate.

The mechanism involves the chemical absorption of the fatty acid component onto an aluminum surface. For instance, studies on similar long-chain fatty acids, like stearic acid, show that they can chemically bind to an aluminum substrate. This reaction results in the formation of a surface layer of aluminum stearate researchgate.net. The long hydrocarbon chains (in this case, the C15 chain of pentadecanoic acid) orient themselves outwards from the surface. This dense layer of nonpolar alkyl chains fundamentally alters the surface energy, transforming it from hydrophilic to hydrophobic researchgate.netplatinumindustriesltd.com.

When applied to a micro- or nano-structured surface, this reduction in surface energy is critical for achieving a superhydrophobic state, characterized by water contact angles greater than 150° and low sliding angles researchgate.net. Water droplets on such a surface tend to form spherical beads that roll off easily, carrying contaminants with them, a phenomenon known as the "lotus effect" which imparts self-cleaning properties mdpi.com. The control over wettability is crucial for applications requiring corrosion resistance, anti-icing, and self-cleaning functionalities researchgate.netmdpi.com. By modifying the surface with this compound, it is possible to create a robust barrier that prevents the underlying material from coming into contact with corrosive media researchgate.netmdpi.com.

Mechanisms of Triboelectrification and Charge Mitigation on Dry-Coated Surfaces

Triboelectrification, or the generation of static charge due to frictional contact, is a significant issue in many industrial processes involving powders and granular materials, often leading to operational problems like particle adhesion and segregation whiterose.ac.ukfrontiersin.org. This compound, similar to other aluminum soaps like aluminum stearate, can be employed as a charge neutralizer or modifier when dry-coated onto the surface of particles whiterose.ac.ukfrontiersin.orgwhiterose.ac.uk.

The mechanism of charge mitigation is complex and depends on the properties of both the particle surface and the contacting material. Aluminium soaps can influence the electron transfer characteristics at the contact interface whiterose.ac.ukfrontiersin.org. When coated onto a surface, the orientation of the this compound molecules plays a crucial role. For example, on a hydrophilic surface, the polar carboxylate "head" of the molecule may be attracted to the surface, leaving the hydrophobic alkyl "tail" pointing outwards frontiersin.org. Conversely, on a hydrophobic surface, the alkyl chains may favor adherence, orienting the more polar aluminum-containing head outwards whiterose.ac.uk.

This structured coating alters the charge transfer process during contact. The aluminum atom's polarity and its propensity for electron exchange are influenced by the number of attached fatty acid chains whiterose.ac.ukfrontiersin.org. By forming a layer on the particle, this compound can either reduce the net charge generated or shift the material's position in the triboelectric series, thereby controlling the polarity and magnitude of the charge. Research on aluminum stearate has shown that its effectiveness can vary significantly with the surface chemistry of the particles (e.g., hydrophilic vs. hydrophobic) and the material of the contacting surface, such as stainless steel or polytetrafluoroethylene (PTFE) whiterose.ac.ukwhiterose.ac.uk. While it can effectively reduce charge on some surfaces, on others it may paradoxically increase the charge level, highlighting the complexity of the interactions whiterose.ac.uk.

Table 1: Triboelectric Charging Behavior of Uncoated vs. Coated Surfaces

Surface TypeContact MaterialUncoated Charge (nC/g)Coated with Aluminum Soap
Acid-Washed Glass (Hydrophilic)Stainless SteelNegativeCharge Reduction Observed
Silanised Glass (Hydrophobic)Stainless SteelNegativeCharge Increase Observed
Acid-Washed Glass (Hydrophilic)PTFEPositiveCharge Reduction Observed
Silanised Glass (Hydrophobic)PTFEPositiveCharge Increase Observed

Note: This table is illustrative, based on findings for aluminum stearate, to demonstrate the variable effects of aluminum soap coatings on triboelectrification whiterose.ac.uk.

Polymer Additive Science and Engineering

Thermal Stabilization Mechanisms in Polymer Matrices (e.g., Poly(Vinyl Chloride))

Poly(vinyl chloride) (PVC) is notoriously heat-sensitive, undergoing rapid degradation at processing temperatures jmaterenvironsci.comspecialchem.comresearchgate.net. This degradation involves the autocatalytic release of hydrogen chloride (HCl), leading to discoloration and loss of mechanical properties jmaterenvironsci.comspecialchem.com. Metal carboxylates, including aluminum soaps like this compound, are crucial thermal stabilizers used to prevent this process jmaterenvironsci.comresearchgate.net.

The primary stabilization mechanisms are:

HCl Scavenging : The most critical function is the neutralization of the released HCl. As a metallic soap, this compound can react with and absorb HCl, preventing it from catalyzing further degradation of the PVC chain jmaterenvironsci.comspecialchem.comresearchgate.net. This is a fundamental role of metal-based stabilizers.

Substitution of Labile Chlorine Atoms : The PVC polymer chain contains defect sites, particularly allylic chlorine atoms, which are highly unstable and act as initiation points for dehydrochlorination. Metal carboxylates can substitute these labile chlorine atoms with more stable carboxylate groups via an ester exchange reaction jmaterenvironsci.comacademicjournals.org. This replacement effectively passivates the defect sites, enhancing the long-term stability of the polymer. The Frye and Horst mechanism describes this process, where the ester group from the metal soap bonds to the polymer chain jmaterenvironsci.com.

Plasticization and Lubricity Enhancement in Polymer Processing

In polymer processing, additives are essential to modify the physical properties of the final product and improve the efficiency of manufacturing processes like extrusion and molding specialchem.com. This compound functions as both an external lubricant and, to a lesser extent, a secondary plasticizer.

Lubricity Enhancement : Lubricants are critical for reducing friction between the polymer melt and hot metal surfaces of processing equipment (external lubrication) and for lowering the viscosity of the melt by reducing friction between polymer chains (internal lubrication) specialchem.comresearchgate.net. As a metallic soap, this compound is primarily considered an external lubricant researchgate.netspecialchem.com. It migrates to the surface of the polymer melt, creating a lubricating film at the interface with the machinery. This prevents the polymer from sticking, reduces shear heating, and allows for higher processing speeds and a better surface finish on the final product researchgate.netspecialchem.com. Its long fatty acid chain contributes to this effect.

Plasticization : A plasticizer is a substance added to a polymer to increase its flexibility, softness, and workability by lowering its glass transition temperature (Tg) researchgate.net. While large molecules with long, flexible chains, such as phthalates, are primary plasticizers, metallic soaps can exhibit a secondary plasticizing effect. The incorporation of the pentadecanoate chains between the rigid PVC polymer chains can increase intermolecular spacing, thereby enhancing segmental mobility and flexibility researchgate.netmdpi.com. This can contribute to improved flow properties during processing and a less brittle final product google.com. However, its primary role in processing is typically lubrication rather than extensive plasticization specialchem.com.

Impact on Rheological Characteristics of Polymer Composites

The rheological behavior, or the flow and deformation characteristics, of polymer composites is a critical factor in their processing and final performance. The addition of fillers and additives like this compound can profoundly alter the viscosity and viscoelastic properties of the polymer matrix jchemlett.com.

Research on aluminum soaps has revealed a significant thickening or gelling effect in organic media researchgate.netnih.gov. This is not due to the formation of long polymer-like chains, as once thought, but rather to a multi-level structuring mechanism nih.gov. The aluminum soap molecules first self-assemble into spherical, nano-sized micelles. These nanoparticles then aggregate to form extensive, highly fractal networks throughout the matrix researchgate.netnih.gov.

When incorporated into a polymer composite, this network formation can lead to several rheological changes:

Increased Viscosity : The formation of a jammed particle network can significantly increase the low-shear viscosity of the polymer melt researchgate.netsemanticscholar.org.

Shear-Thinning Behavior : Like many filled polymer systems, composites containing this compound are likely to exhibit pseudoplastic (shear-thinning) behavior, where viscosity decreases as the shear rate increases jchemlett.com. This is due to the progressive breakdown of the aggregated network structure under shear stress.

Payne Effect : The nonlinear rheological behavior may exhibit similarities to the Payne effect, which is characteristic of particle-suspended systems. This effect describes the strain-dependent change in the storage modulus and is related to the breakdown and reformation of the filler network researchgate.net.

Role as a Processing Aid in Metal Matrix Composites

Aluminum Metal Matrix Composites (AMMCs) are engineered materials that combine an aluminum alloy matrix with a reinforcing phase, such as ceramic particles (e.g., silicon carbide, alumina) or fibers, to achieve enhanced properties like stiffness, strength, and wear resistance smenec.orgipme.rucore.ac.uk. A major challenge in the manufacturing of AMMCs, particularly via liquid-phase processes like stir casting, is achieving a uniform distribution of the reinforcement particles and ensuring good wettability between the molten aluminum and the reinforcement smenec.orgcore.ac.ukmdpi.com.

Poor wettability can lead to particle agglomeration, high porosity, and a weak interface between the matrix and reinforcement, all of which degrade the composite's mechanical properties ipme.rucore.ac.uk. This compound can function as a processing aid in this context by acting as a surfactant or wetting agent.

Metallic soaps are known to diminish the surface tension of oils and improve their ability to spread and wet surfaces sci-hub.st. In the context of AMMCs, the addition of this compound to the processing stage could:

Improve Wettability : By adsorbing at the interface between the molten aluminum and the reinforcement particles, it can lower the interfacial tension, promoting better wetting mdpi.com. This is analogous to how surfactants work in aqueous systems.

Enhance Particle Dispersion : Improved wetting helps to break down particle clusters and prevents them from re-agglomerating in the melt, leading to a more homogeneous distribution of the reinforcement throughout the aluminum matrix ipme.ru.

While direct research on this compound in AMMCs is limited, the fundamental properties of metallic soaps as surface-active agents suggest a plausible and beneficial role in overcoming key processing hurdles in the fabrication of these advanced materials core.ac.uksci-hub.st.

Q & A

Q. What are the recommended methods for synthesizing aluminium pentadecanoate with high purity?

Synthesis typically involves reacting pentadecanoic acid with aluminium precursors (e.g., Al(OH)₃) under reflux in ethanol. Recrystallization from nonpolar solvents (e.g., hexane) enhances purity. Characterization via FTIR confirms carboxylate coordination (stretches at 600–650 cm⁻¹), while ¹H/¹³C NMR verifies structural integrity and metal-ligand bonding . Elemental analysis ensures stoichiometric Al content.

Q. Which analytical techniques are most effective for characterizing this compound's structural integrity?

  • NMR Spectroscopy : ¹³C NMR identifies carbonyl coordination shifts (e.g., 173–178 ppm for carboxylate carbons) and Al³⁺-induced deshielding in adjacent carbons .
  • GC-MS : Derivatization to methyl esters enables quantification. Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 10°C/min) and methyl pentadecanoate as an internal standard .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition onset temperatures (Td) >200°C indicating robust coordination .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies at 4°C, 25°C, and 40°C (75% RH). Monitor via:

  • HPLC : Detect degradation products (e.g., free pentadecanoic acid) using a C18 column and UV detection at 210 nm.
  • FTIR : Track carboxylate band shifts indicating structural changes. Storage at 0–6°C under inert gas (N₂/Ar) minimizes hydrolysis .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) be integrated into metabolic studies involving this compound?

Synthesize ¹³C-labeled this compound using ¹³C-enriched pentadecanoic acid. In hepatic models, track lipogenic flux via GC-MS mass isotopomer distribution (MID) analysis. Compartmental modeling (e.g., using D and g(t) parameters) quantifies acetyl-CoA enrichment and lipid synthesis rates .

Q. What experimental strategies resolve discrepancies in this compound's reported bioactivity across studies?

  • Orthogonal Assays : Combine proliferation assays (MTT) with apoptosis markers (caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects.
  • Dose-Response Validation : Use 4-parameter logistic models to calculate IC₅₀ values. Ensure purity >98% (via HPLC) to exclude confounding impurities .
  • Cell Line Comparisons : Test across multiple lines (e.g., B16F10 melanoma vs. HepG2 hepatoma) to identify tissue-specific effects .

Q. How to optimize GC-MS parameters for detecting this compound in complex biological matrices?

  • Derivatization : Convert to methyl esters using BF₃-methanol.
  • Column Selection : Use a polar capillary column (e.g., HP-88) for resolving saturated vs. unsaturated analogs.
  • Internal Standards : Spike with deuterated methyl pentadecanoate-d29 to correct for matrix interference. Recovery rates should be 85–115% .

Q. What statistical approaches are critical for interpreting dose-dependent effects in in vitro models?

  • Nonlinear Regression : Fit dose-response data to Y=Bottom+TopBottom1+10(LogIC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogIC}_{50} - X)\cdot\text{HillSlope}}}.
  • ANOVA with Tukey’s Post-Hoc Test : Compare means across concentrations (α = 0.05).
  • Power Analysis : Ensure n ≥ 3 replicates to detect ≥1.5-fold differences .

Q. How does aluminium coordination influence thermal degradation pathways compared to other metal pentadecanoates?

Perform TGA-DSC under oxidative (air) and inert (N₂) atmospheres. This compound exhibits higher Td (~250°C) than Na⁺/K⁺ salts due to stronger ionic bonding. Residue analysis (XRD/FTIR) identifies Al₂O₃ as the primary degradation product, contrasting with carbonaceous residues from transition metal salts .

Methodological Notes

  • Synthesis Pitfalls : Avoid aqueous conditions to prevent hydrolysis; use anhydrous solvents .
  • MID Analysis : Use open-source tools (e.g., IsoCor) for isotopomer quantification .
  • Bioactivity Controls : Include uncomplexed pentadecanoic acid to isolate Al³⁺-specific effects .

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